molecular formula C24H33NO6 B11008383 N-{[(3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-isoleucine

N-{[(3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-isoleucine

Cat. No.: B11008383
M. Wt: 431.5 g/mol
InChI Key: AWLUIRILKQIGOQ-QRQCRPRQSA-N
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Description

2-{2-[(3-Hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamido}-3-methylpentanoic acid is a synthetic organic compound It is characterized by its complex structure, which includes a chromenyl group, a hexyl chain, and an acetamido group

Preparation Methods

The synthesis of 2-{2-[(3-Hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamido}-3-methylpentanoic acid typically involves multiple steps. One common method starts with the reaction of 7-hydroxy-4-methylcoumarin with ethyl chloroacetate to form an intermediate product. This intermediate is then reacted with hexyl bromide to introduce the hexyl group. The final step involves the reaction with 3-methylpentanoic acid under specific conditions to yield the target compound .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the acetamido group, using reagents like sodium hydroxide or ammonia.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

2-{2-[(3-Hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamido}-3-methylpentanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It has been studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an inhibitor of specific enzymes or receptors.

    Industry: It is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It is known to activate potassium channels and potentiate the effects of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter. This interaction affects neuronal excitability and can influence various physiological processes .

Comparison with Similar Compounds

Similar compounds include other chromenyl derivatives and acetamido acids. Compared to these compounds, 2-{2-[(3-Hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamido}-3-methylpentanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds are:

This detailed overview provides a comprehensive understanding of 2-{2-[(3-Hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamido}-3-methylpentanoic acid, highlighting its synthesis, reactions, applications, mechanism, and comparison with similar compounds

Properties

Molecular Formula

C24H33NO6

Molecular Weight

431.5 g/mol

IUPAC Name

(2S,3R)-2-[[2-(3-hexyl-4-methyl-2-oxochromen-7-yl)oxyacetyl]amino]-3-methylpentanoic acid

InChI

InChI=1S/C24H33NO6/c1-5-7-8-9-10-19-16(4)18-12-11-17(13-20(18)31-24(19)29)30-14-21(26)25-22(23(27)28)15(3)6-2/h11-13,15,22H,5-10,14H2,1-4H3,(H,25,26)(H,27,28)/t15-,22+/m1/s1

InChI Key

AWLUIRILKQIGOQ-QRQCRPRQSA-N

Isomeric SMILES

CCCCCCC1=C(C2=C(C=C(C=C2)OCC(=O)N[C@@H]([C@H](C)CC)C(=O)O)OC1=O)C

Canonical SMILES

CCCCCCC1=C(C2=C(C=C(C=C2)OCC(=O)NC(C(C)CC)C(=O)O)OC1=O)C

Origin of Product

United States

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